

Physical and chemical properties of (3-Methylpyrazin-2-yl)methanamine

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Compound of Interest

Compound Name: (3-Methylpyrazin-2-yl)methanamine

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Technical Guide: (3-Methylpyrazin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylpyrazin-2-yl)methanamine is a substituted pyrazine derivative of interest in medicinal chemistry and drug discovery due to its structural resemblance to biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, leveraging available data on analogous compounds and general principles of pyrazine chemistry. This document is intended to serve as a foundational resource for researchers working with this and related compounds, offering insights into its synthesis, characterization, and potential reactivity.

Chemical Structure and Identifiers

- IUPAC Name: **(3-Methylpyrazin-2-yl)methanamine**
- Molecular Formula: $C_6H_9N_3$
- Molecular Weight: 123.16 g/mol

- CAS Number: 1523618-20-3 (for hydrochloride salt)
- Canonical SMILES: CC1=NC=CN=C1CN

Physicochemical Properties

Precise experimental data for **(3-Methylpyrazin-2-yl)methanamine** is not readily available in the public domain. The following table summarizes key physicochemical properties, with values for the hydrochloride salt where specified. Predicted values are based on data from structurally similar pyrazine derivatives.

Property	Value (Hydrochloride Salt)	Value (Free Base - Predicted/Estimated)	Notes
Appearance	Solid[1]	Likely a liquid or low-melting solid	Based on related pyrazinemethanamines.
Molecular Weight	159.62 g/mol [2]	123.16 g/mol	Calculated from the molecular formula.
Melting Point	Not available	Estimated range: <25 °C to 40 °C	By analogy to similar small alkylamines.
Boiling Point	Not available	Estimated range: 180-220 °C	By analogy to substituted pyrazines.
Solubility	Soluble in water	Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO)	Typical for amine salts and small polar molecules.
pKa	Not available	Estimated range: 6.5 - 8.0	Based on the pKa of similar aminomethyl-substituted N-heterocycles.
Purity	>98% (commercially available)[1]	-	-
Storage	2-8°C[2]	Store under inert atmosphere	Recommended for amines to prevent oxidation and carboxylation.

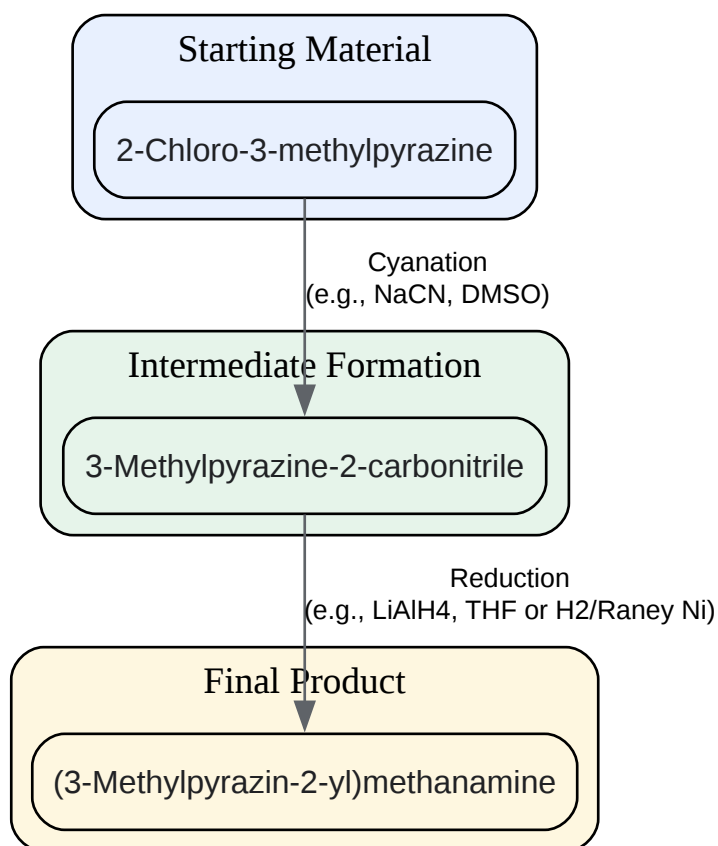
Synthesis and Purification

A definitive, published synthesis protocol for **(3-Methylpyrazin-2-yl)methanamine** is not available. However, a plausible synthetic route can be adapted from established methods for

preparing C-pyrazine-methylamines. A likely approach involves the reduction of a corresponding nitrile or the amination of a halomethylpyrazine.

Plausible Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is based on common organic chemistry transformations used for the synthesis of similar heterocyclic amines.



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References

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